molecular formula C10H12ClNO2 B2405920 4-(Azetidin-3-yl)benzoic acid;hydrochloride CAS No. 2416236-72-9

4-(Azetidin-3-yl)benzoic acid;hydrochloride

Cat. No.: B2405920
CAS No.: 2416236-72-9
M. Wt: 213.66
InChI Key: YWBATECNRHKLET-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)benzoic acid hydrochloride (CAS: 2098159-96-5) is a benzoic acid derivative featuring a substituted azetidine ring (a four-membered saturated heterocycle with three carbons and one nitrogen) linked via an (E)-vinyl group at the para-position of the aromatic ring. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.70 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications . Structurally, the compound is characterized by:

  • A benzoic acid moiety providing a carboxylic acid functional group.
  • An (E)-configured ethenyl linker (-CH=CH-) bridging the aromatic ring and the azetidine.
  • A protonated azetidine nitrogen, stabilized by the hydrochloride counterion.

Properties

IUPAC Name

4-(azetidin-3-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVSGOCUHDSQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)benzoic acid;hydrochloride typically involves the reaction of azetidine with benzoic acid under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent mixture of dioxane and water, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at elevated temperatures, around 70-80°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(Azetidin-3-yl)benzoic acid;hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)benzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 4-(Azetidin-3-yl)benzoic acid;hydrochloride serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to explore new synthetic pathways .

Biology

  • Biological Activity Studies : The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have indicated that compounds derived from this scaffold exhibit significant inhibition of specific enzymes linked to disease pathways .

Medicine

  • Drug Development : Research has focused on the compound's role in drug discovery, particularly as a candidate for therapeutic agents targeting various diseases. For instance, its derivatives have been explored as inhibitors of monoacylglycerol lipase (MAGL), which is implicated in pain modulation and inflammation .

Case Study 1: Anticancer Activity

A series of derivatives based on 4-(Azetidin-3-yl)benzoic acid were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Inhibition of Monoacylglycerol Lipase

Research into reversible and irreversible MAGL inhibitors derived from this compound demonstrated promising pharmacological profiles. In particular, specific derivatives were identified as potent candidates for further development in treating pain and inflammation-related disorders .

Data Tables

Application AreaKey FindingsReferences
ChemistryVersatile building block for complex synthesis
BiologyExhibits antimicrobial and anticancer properties
MedicinePotential therapeutic agent targeting MAGL

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Azetidine or Azetidinone Rings
Compound Name Key Structural Features Biological/Industrial Relevance Reference
4-(Azetidin-3-yloxy)benzoic acid hydrochloride Oxygen linker (O-) instead of vinyl; azetidine directly bonded via ether group. Improved solubility for aqueous reactions
3-(4-Chlorophenyl)azetidine hydrochloride Azetidine with a 4-chlorophenyl substituent; lacks benzoic acid moiety. Intermediate in antipsychotic drug synthesis
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone ring (4-oxo group); chloro and nitro substituents on the heterocycle. Antimicrobial activity against pathogens
Aplaviroc hydrochloride Spirodiketopiperazine core with benzoic acid; complex CCR5 inhibitor. Anti-HIV candidate (blocks viral entry)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl in ) enhance electrophilicity, influencing reactivity in nucleophilic acyl substitutions.
Physicochemical Properties
Property 4-(Azetidin-3-yl)benzoic Acid HCl 4-(Azetidin-3-yloxy)benzoic Acid HCl Aplaviroc HCl
Molecular Weight 239.70 g/mol 241.68 g/mol 614.18 g/mol
Solubility High (hydrochloride salt) Moderate in polar solvents Low (lipophilic core)
Melting Point Not reported Not reported >200°C (decomposes)
Synthetic Route Vinyl coupling + azetidine Etherification + cyclization Multi-step spiro synthesis

Notes:

  • The hydrochloride salt form universally improves water solubility across analogs .
  • Aplaviroc’s larger size and spiro architecture reduce solubility but enhance target binding specificity .

Biological Activity

4-(Azetidin-3-yl)benzoic acid; hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-(Azetidin-3-yl)benzoic acid; hydrochloride is C10_{10}H12_{12}ClN1_{1}O2_{2}, with a molecular weight of approximately 215.66 g/mol. The compound features an azetidine ring linked to a benzoic acid moiety, which is believed to contribute to its biological properties.

The biological activity of 4-(Azetidin-3-yl)benzoic acid; hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.
  • Receptor Modulation : It has the potential to interact with various receptors, influencing cellular signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, potentially inhibiting replication and transcription processes.

Biological Activity Overview

Research indicates that 4-(Azetidin-3-yl)benzoic acid; hydrochloride exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives have demonstrated IC50 values as low as 0.014 µg/mL against Plasmodium falciparum .
  • Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values in the low micromolar range .
  • Neurological Effects : The azetidine structure suggests potential use in treating neurological disorders by acting as an acetylcholinesterase inhibitor .

Research Findings and Case Studies

Several studies have investigated the biological activity of 4-(Azetidin-3-yl)benzoic acid; hydrochloride and related compounds:

  • Anticancer Studies : A study evaluated various quinoline and piperidine derivatives for their anticancer properties, revealing that certain derivatives exhibited promising results against multiple cancer cell lines .
  • Antimicrobial Efficacy : Research on thiazole derivatives indicated that modifications to the benzoic acid structure could enhance antibacterial potency, suggesting a similar approach could be applied to azetidine compounds .
  • Pharmacological Applications : A recent study focused on synthesizing novel MAGL inhibitors based on the azetidine scaffold, demonstrating significant pharmacological effects in vitro .

Data Tables

Biological ActivityIC50/MIC ValuesReference
Anticancer (against Plasmodium falciparum)0.014 µg/mL
Antibacterial (against S. aureus)0.008 µg/mL
Acetylcholinesterase InhibitionN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Azetidin-3-yl)benzoic acid hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling azetidine derivatives with benzoic acid precursors. For example, tert-butoxycarbonyl (Boc) groups are commonly used to protect reactive amines during synthesis . Cyclization reactions under reflux conditions (e.g., using SOCl₂ or CHCl₃) are critical for forming the azetidine ring, as demonstrated in analogous heterocyclic syntheses . Purity optimization requires HPLC purification (≥98% purity) and rigorous drying under vacuum to remove residual solvents .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • HPLC : Primary method for assessing purity (≥98% threshold recommended) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry, particularly the azetidine ring’s substitution pattern and benzoic acid linkage.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 288.76 g/mol for related derivatives) .
  • Melting Point Analysis : Decomposition near 175–180°C indicates thermal instability, necessitating controlled storage .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Limited toxicity data require stringent precautions:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers at 2–8°C to mitigate decomposition .

Advanced Research Questions

Q. How can conflicting data on solubility and stability be systematically addressed?

  • Methodological Answer :

  • Solubility Profiling : Test in polar (DMSO, water) and nonpolar solvents (DCM, THF). Low aqueous solubility is common; consider salt forms (e.g., sodium or hydrochloride) for improved bioavailability.
  • Stability Studies : Use differential scanning calorimetry (DSC) to monitor decomposition temperatures . Accelerated stability testing (40°C/75% RH) identifies degradation pathways .

Q. What strategies improve regioselectivity in functionalizing the azetidine ring?

  • Methodological Answer :

  • Protecting Groups : Boc or benzyl groups shield reactive amines during coupling reactions .
  • Catalytic Methods : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations, as seen in analogous benzoic acid derivatives .
  • Computational Modeling : DFT calculations predict electronic effects on ring substitution, guiding experimental design .

Q. How can low yields in multi-step syntheses be mitigated?

  • Methodological Answer :

  • Optimize Reaction Conditions : Reflux time, solvent polarity (e.g., DMF vs. THF), and stoichiometry adjustments (e.g., 1.2 eq. of coupling agents) .
  • Intermediate Characterization : Isolate and validate intermediates (e.g., tert-butyl esters) via LC-MS to identify bottlenecks .
  • Catalyst Screening : Evaluate Pd, Cu, or enzyme catalysts for efficiency in key steps like amide bond formation .

Q. What computational tools are effective for predicting biological activity or reactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger to assess interactions with biological targets (e.g., kinases or GPCRs) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid) with activity trends .
  • Lattice Energy Calculations : Predict crystal packing for co-crystallization studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Reproducibility Checks : Validate under identical conditions (e.g., heating rate in melting point apparatus) .
  • Synchrotron XRD : Resolve crystal structure ambiguities, especially for polymorphic forms .
  • Cross-Validate Spectra : Compare NMR chemical shifts with PubChem/CAS entries for analogous compounds .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight~288.76 g/mol (hydrate form)
Melting Point/Decomposition175–180°C
Purity Threshold≥98% (HPLC)
Storage Conditions2–8°C, desiccated

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